molecular formula C11H20N2O B2485314 5-[(Piperidin-1-yl)methyl]piperidin-2-one CAS No. 2097859-68-0

5-[(Piperidin-1-yl)methyl]piperidin-2-one

Cat. No.: B2485314
CAS No.: 2097859-68-0
M. Wt: 196.294
InChI Key: OMNCSESHYBQZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Piperidin-1-yl)methyl]piperidin-2-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.294. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition in Iron

Piperidine derivatives, including those structurally related to 5-[(Piperidin-1-yl)methyl]piperidin-2-one, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to study their adsorption behaviors and inhibition efficiencies, revealing their potential as corrosion inhibitors (Kaya et al., 2016).

Bioactive Heterocycle Synthesis

The synthesis of novel bioactive heterocycles involving piperidine derivatives has been explored. This includes the creation of compounds with potential biological importance, such as those used in the synthesis of anti-HIV drugs. Crystal structure studies aid in understanding the structural characteristics and potential applications in molecular modeling for biological studies (Thimmegowda et al., 2009).

Antimicrobial Activity

Piperidine derivatives have been synthesized and shown to exhibit strong antimicrobial activity. Structure-activity relationship studies have been conducted to understand the antimicrobial effect of these compounds, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2016).

Green Corrosion Inhibitors

Piperine derivatives, related to piperidine structures, have been studied as green corrosion inhibitors on iron surfaces. Theoretical investigations using density functional theory (DFT) and Monte Carlo dynamics study the interaction with iron and their potential as environmentally friendly corrosion inhibitors (Belghiti et al., 2018).

Synthesis of Piperidine-Related Alkaloids

Research has been conducted on creating chiral building blocks for synthesizing piperidine-related alkaloids, using methods like double asymmetric allylboration and aminocyclization. Such studies contribute to the development of synthetic pathways for creating piperidine-based compounds with potential pharmacological applications (Takahata et al., 2002).

Antioxidant and Antimicrobial Activities

Vanillin derived piperidin-4-one oxime esters have been synthesized and evaluated for their antioxidant and antimicrobial activities. The study demonstrates the significant biological activity of these compounds and highlights the influence of phenyl ester substituents on the piperidin-4-one oxime core (Harini et al., 2012).

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in drug design . Future directions may include the development of new synthesis methods, exploration of new pharmacological applications, and further investigation into the properties of specific piperidine derivatives .

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-5-4-10(8-12-11)9-13-6-2-1-3-7-13/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNCSESHYBQZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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